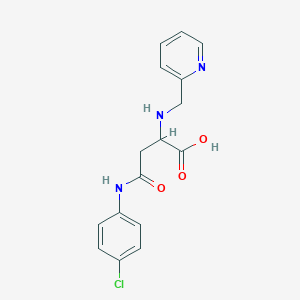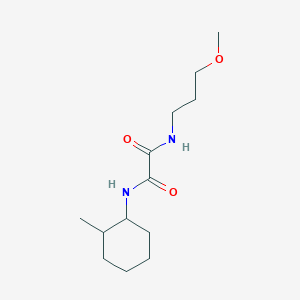![molecular formula C22H27N3O3S2 B4117117 N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117117.png)
N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
Übersicht
Beschreibung
N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as ADAMTS-13, is a zinc-dependent metalloproteinase enzyme that plays a crucial role in regulating blood coagulation. It is a multidomain protein that cleaves von Willebrand factor (vWF) into smaller fragments, thereby preventing the formation of blood clots. ADAMTS-13 is involved in several physiological and pathological processes, including thrombotic thrombocytopenic purpura (TTP), coronary artery disease, and stroke. The purpose of
Wirkmechanismus
ADAMTS-13 cleaves N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, a large multimeric glycoprotein that plays a critical role in platelet adhesion and aggregation. N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is synthesized in endothelial cells and megakaryocytes and is released into the bloodstream, where it binds to platelets and promotes clot formation. ADAMTS-13 cleaves N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide at a specific site, resulting in the formation of smaller fragments that are less effective at promoting platelet aggregation.
Biochemical and Physiological Effects:
ADAMTS-13 deficiency is associated with TTP, a rare but life-threatening disorder characterized by the formation of microthrombi in small blood vessels. ADAMTS-13 deficiency also increases the risk of coronary artery disease and stroke. Studies have shown that ADAMTS-13 plays a crucial role in maintaining normal hemostasis and preventing the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
ADAMTS-13 is a complex protein that is difficult to study in vitro. The purification and characterization of ADAMTS-13 require specialized techniques and equipment, making it challenging for researchers to study the protein in a laboratory setting. However, the development of new techniques, such as recombinant protein expression and gene editing, has made it easier to study ADAMTS-13 in vitro.
Zukünftige Richtungen
Future research on ADAMTS-13 will focus on several areas, including the development of new diagnostic tests and therapies for TTP, the study of ADAMTS-13 in the context of coronary artery disease and stroke, and the development of new techniques for studying ADAMTS-13 in vitro. Additionally, researchers will continue to investigate the role of ADAMTS-13 in regulating blood coagulation and hemostasis, with the goal of developing new treatments for thrombotic disorders.
Wissenschaftliche Forschungsanwendungen
ADAMTS-13 has several scientific research applications, including the study of blood coagulation, thrombosis, and hemostasis. Research on ADAMTS-13 has led to the development of new diagnostic tests and therapies for TTP and other thrombotic disorders. ADAMTS-13 has also been studied for its potential role in the development of coronary artery disease and stroke.
Eigenschaften
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c26-30(27,25-22-11-15-8-16(12-22)10-17(9-15)13-22)20-5-3-18(4-6-20)24-21(29)23-14-19-2-1-7-28-19/h1-7,15-17,25H,8-14H2,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXPBXUADEYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=S)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Adamantyl)-4-({[(2-furylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)


![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)


![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117062.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4117068.png)
![7-chloro-1-(4-isopropylphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117072.png)
![methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4117074.png)

![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)
![tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate](/img/structure/B4117107.png)
